molecular formula C8H11N3O2 B12293948 5-cyclopentyl-4-nitro-1H-pyrazole

5-cyclopentyl-4-nitro-1H-pyrazole

Cat. No.: B12293948
M. Wt: 181.19 g/mol
InChI Key: LAIYNHBDFJGIFY-UHFFFAOYSA-N
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Description

5-cyclopentyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of a cyclopentyl group and a nitro group on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product . The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclopentyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopentyl-4-nitro-1H-pyrazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-cyclopentyl-4-nitro-1H-pyrazole

InChI

InChI=1S/C8H11N3O2/c12-11(13)7-5-9-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10)

InChI Key

LAIYNHBDFJGIFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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